Galbacin

Overview

Description

Galbacin is a natural compound that has recently gained attention in the scientific community due to its potential applications in medical research. It is a member of the family of compounds known as gallotannins, which are found in a variety of plants, including oak trees, tea leaves, and grapes. This compound has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of scientific applications.

Scientific Research Applications

Antimicrobial Properties and Potential Therapeutic Applications

Galbacin, known for its antimicrobial properties, is being explored for a variety of scientific and therapeutic applications. A significant area of research is its potential use as a next-generation antibiotic, leveraging its antimicrobial capabilities. This interest stems from the increasing need for new antimicrobial agents in the face of rising antibiotic resistance. Studies have indicated that this compound and similar substances could be developed into novel carrier molecules for drug delivery systems and even for the treatment of cancer. The modulation of quorum sensing by some bacteriocins, including this compound, suggests novel applications in controlling bacterial communication and behavior, which could be critical in treating bacterial infections (Chikindas et al., 2018).

Role in Innate Immunity and Health

This compound's role in innate immunity, especially in chickens, has been examined to understand its contributions to health and disease resistance. Studies on the expression of this compound mRNA in the hen oviduct have shown that these antimicrobial peptides play a significant role in the innate immune response of chickens. The expression levels of this compound are influenced by factors such as age and egg-laying activity, and they respond to bacterial stimulation, suggesting a dynamic role in protecting against infections (Yoshimura et al., 2006).

Potential in Gene Therapy and Cancer Research

Another intriguing application of this compound is in the field of gene therapy, particularly in the context of cancer treatment. Research has been conducted on using E. coli beta-galactosidase, a related enzyme, in suicide gene therapy. This approach involves using enzymes to convert non-toxic prodrugs into toxic products selectively within tumor cells, thereby increasing the efficacy and reducing the side effects of cancer treatments. While this has shown promise in vitro, challenges remain in translating these results to effective in vivo therapies (Farquhar et al., 2002).

Applications in Food Science and Preservation

In the food industry, the application of this compound and related bacteriocins is being explored for food preservation. Due to their ability to inhibit the growth of harmful bacteria, they are considered as natural, safe alternatives to chemical preservatives. The diverse structure and function of bacteriocins like this compound make them suitable candidates for extending food preservation times and maintaining food safety, without the negative impacts associated with conventional preservatives (Cleveland et al., 2001).

Mechanism of Action

Target of Action

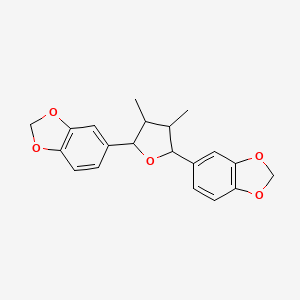

Galbacin is a type of tetrahydrofuran lignan . Lignans are known to have significant biological roles in plants, including protection against herbivores and microbes . They also display a broad spectrum of medicinal effects, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities . .

Mode of Action

It’s synthesized via a modified kowalski one-carbon homologation reaction, which constructs the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers . This suggests that this compound might interact with its targets through this γ-butyrolactone framework.

Biochemical Pathways

Lignans, the class of compounds to which this compound belongs, are known to influence a variety of biochemical pathways due to their structural flexibility . These pathways could potentially be related to the medicinal effects of lignans, such as anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities .

Result of Action

Given that lignans have a broad spectrum of medicinal effects , it can be inferred that this compound might also exhibit similar effects at the molecular and cellular levels.

properties

IUPAC Name |

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

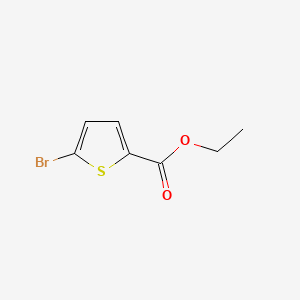

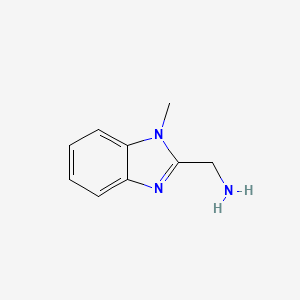

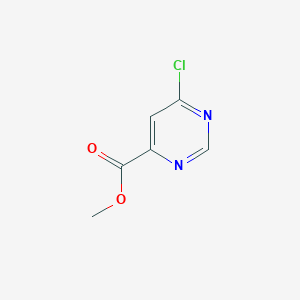

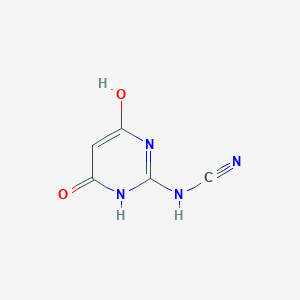

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)

![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)